beta-Cyclogeranyltriphenylphosphonium bromide

Retinoid synthesis Polymer-supported reagents Wittig olefination

beta-Cyclogeranyltriphenylphosphonium bromide (CAS 56013-01-5), systematically named triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium bromide, is a quaternary C10 phosphonium salt that serves as a key Wittig reagent in convergent retinoid and carotenoid syntheses. Unlike the more common C15 β-ionylideneethyltriphenylphosphonium salts employed in industrial vitamin A manufacturing via the C15 + C5 route, this compound functions in the alternative C10 + C10 disconnection strategy, enabling the construction of the full retinoid side-chain from two C10 building blocks.

Molecular Formula C28H32BrP
Molecular Weight 479.4 g/mol
CAS No. 56013-01-5
Cat. No. B141046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cyclogeranyltriphenylphosphonium bromide
CAS56013-01-5
SynonymsTriphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide
Molecular FormulaC28H32BrP
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1
InChIKeyILCRIYBFEOAUEZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Cyclogeranyltriphenylphosphonium Bromide (CAS 56013-01-5): C10 Phosphonium Salt for Retinoid and Carotenoid Wittig Synthesis


beta-Cyclogeranyltriphenylphosphonium bromide (CAS 56013-01-5), systematically named triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium bromide, is a quaternary C10 phosphonium salt that serves as a key Wittig reagent in convergent retinoid and carotenoid syntheses [1]. Unlike the more common C15 β-ionylideneethyltriphenylphosphonium salts employed in industrial vitamin A manufacturing via the C15 + C5 route, this compound functions in the alternative C10 + C10 disconnection strategy, enabling the construction of the full retinoid side-chain from two C10 building blocks [2]. Its molecular formula is C28H32BrP (MW 479.43) and it is commercially available typically at ≥95% purity .

Why Generic C15 Phosphonium Salts Cannot Substitute for Beta-Cyclogeranyltriphenylphosphonium Bromide in Convergent Retinoid Synthesis


Interchanging C15 (β-ionylideneethyl) and C10 (β-cyclogeranyl) triphenylphosphonium salts is chemically impossible because they participate in fundamentally different bond disconnections during polyene assembly [1]. The C15 salt couples with a C5 aldehyde in the linear Wittig strategy used by Hoffmann-La Roche/DSM and BASF, producing the C11–C12 double bond [2]. In contrast, β-cyclogeranyltriphenylphosphonium bromide couples with a C10 aldehyde to form the C10–C11 double bond, yielding a distinct isomeric product profile (77:23 all-trans:7-cis) not accessible via the C15 route [1]. Furthermore, the β-cyclogeranyl scaffold can be immobilized on solid supports for polymer-assisted Wittig reactions—an option unavailable to the extended-conjugation C15 phosphonium salts—which eliminates chromatographic removal of triphenylphosphine oxide and simplifies purification [1]. Substitution with the chloride counterion variant or acyclic geranyl analogs alters solubility, ylide formation kinetics, and stereochemical outcomes [3].

Quantitative Differentiation Evidence for Beta-Cyclogeranyltriphenylphosphonium Bromide: Head-to-Head and Cross-Study Comparisons


C10+C10 vs C15+C5 Disconnection: Polymer-Supported Wittig Route Yield Advantage Over Traditional Solution-Phase Synthesis

The polymer-supported C10 Wittig route employing β-cyclogeranyltriphenylphosphonium bromide (3) delivered ethyl retinoate in 55% yield as a 77:23 all-trans:7-cis isomeric mixture when reacted with C10 aldehyde 5 [1]. In contrast, a conventional solution-phase all-trans-retinoic acid synthesis using a C15-triarylphosphonium salt (the standard industrial intermediate) was reported to yield only 25–30% after two recrystallizations, with the patent explicitly stating 'its yield only has 25–30%, and cost is high' [2]. This represents a 1.8- to 2.2-fold yield advantage for the C10 disconnection approach, even before accounting for the simplified filtration-only workup enabled by the polymer support [1].

Retinoid synthesis Polymer-supported reagents Wittig olefination Ethyl retinoate

Stereochemical Outcome: 7-cis/all-trans Isomer Ratio Distinct from C15 Phosphonium Salt Routes

The C10 phosphorane derived from β-cyclogeranyltriphenylphosphonium bromide produced ethyl retinoate with a 77:23 ratio of all-trans to 7-cis isomers (55% combined yield) [1]. This 7-cis isomer is a rare retinoid stereoisomer not accessible through the standard C15 + C5 Wittig route, which generates olefination at the C11–C12 position and typically yields 9-cis/13-cis/all-trans mixtures depending on phosphonium salt geometry [2]. In the C15 system, the E/Z ratio of the phosphonium salt precursor itself dictates downstream stereochemistry: before enrichment, C15-phosphonium salts are obtained with an E/Z ratio of 2.4–2.6:1 [3]. The C10 route uniquely provides access to the 7-cis isomer, which is significant because 7-cis-retinoic acid has been identified as a metabolite with distinct biological activity [1].

Stereoselective synthesis Retinoid isomerism 7-cis-retinoic acid Wittig stereochemistry

Ylide Generation Versatility: Three Distinct Base/Solvent Protocols Enable Broad Reaction Condition Compatibility

Patent RU2417983C1 specifically claims three distinct ylide generation protocols for β-cyclogeranyltriphenylphosphonium halide in the stereospecific synthesis of 11-cis-retinal: (a) NaH in tetrahydrofuran at 0–5°C, (b) anhydrous K2CO3 in dichloromethane with quaternary ammonium phase-transfer catalysts at 20–25°C, and (c) 1,2-epoxybutane in dichloromethane at 50–60°C [1]. This range of conditions—from low-temperature strong base to mild phase-transfer to thermal epoxide-mediated deprotonation—is not generally available for C15 phosphonium salts, which are more sensitive to hydrolysis and require more restricted condition sets [2]. The phase-transfer condition (b) is particularly noteworthy for enabling ylide generation without rigorously anhydrous conditions, a practical advantage for scale-up [1].

Ylide generation 11-cis-retinal Wittig olefination Stereospecific synthesis

Deuterated Internal Standard: d5-Isotopologue Enables Accurate LC-MS/MS Quantitation in Metabolic and Pharmacokinetic Studies

β-Cyclogeranyltriphenylphosphonium bromide-d5 (CAS 78995-97-8), the pentadeuterated isotopologue, is commercially available as an internal standard for quantitative mass spectrometry . In isotope dilution MS, a stable isotope-labeled analog provides the gold-standard approach for correcting matrix effects, ionization efficiency variations, and extraction losses, because the labeled compound exhibits nearly identical physicochemical behavior to the analyte while being distinguishable by mass [1]. While deuterated C15 phosphonium salts exist for vitamin A analysis, the availability of a matched d5 internal standard specifically for the β-cyclogeranyl (C10) scaffold is essential for laboratories employing the C10 + C10 synthetic route, as retention time and ionization characteristics differ between C10 and C15 phosphonium species . The d5 label (5 Dalton mass shift) provides sufficient mass separation to avoid isotopic interference from the natural abundance M+1/M+2 peaks of the unlabeled compound [1].

Isotope dilution mass spectrometry Retinoid quantitation Stable isotope labeled internal standard Pharmacokinetics

Counterion Identity Matters: Bromide vs. Chloride Reactivity in Phosphonium Salt Formation and Subsequent Wittig Olefination

β-Cyclogeranyltriphenylphosphonium bromide (CAS 56013-01-5) is specifically the bromide salt, whereas the corresponding chloride salt (CAS not assigned, but the (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride is a common C15 variant) represents a different counterion form . In phosphonium salt formation, alkyl bromides react more rapidly with triphenylphosphine than alkyl chlorides due to the superior leaving-group ability of bromide, enabling milder quaternization conditions and higher conversions [1]. For the Wittig reaction itself, the bromide counterion may influence ylide solubility and aggregation state in organic solvents differently than chloride, though direct comparative data for this specific scaffold are limited [2]. Procurement specifications for the bromide salt (≥95% purity) are well-defined in commercial catalogs, whereas the chloride variant is less commonly stocked as a catalog item .

Phosphonium salt reactivity Counterion effect Wittig reaction kinetics Alkyl halide quaternization

Optimal Application Scenarios for Beta-Cyclogeranyltriphenylphosphonium Bromide in Retinoid and Carotenoid Research


Synthesis of 7-cis-Retinoid Analogs for Nuclear Receptor Profiling

Laboratories investigating retinoid X receptor (RXR) and retinoic acid receptor (RAR) isoform selectivity require access to pure geometric isomers of retinoic acid. The C10 + C10 disconnection using β-cyclogeranyltriphenylphosphonium bromide uniquely provides the 7-cis isomer (23% of product mixture), which cannot be obtained via the standard C15 + C5 Wittig route [1]. The polymer-supported variant further simplifies purification by eliminating triphenylphosphine oxide contamination through simple filtration [1].

Polymer-Supported Parallel Synthesis of Retinoid Libraries

Medicinal chemistry groups constructing retinoid libraries for structure-activity relationship (SAR) studies benefit from the demonstrated compatibility of this compound with solid-phase Wittig chemistry. The 55% yield of ethyl retinoate using polymer-supported β-cyclogeranyltriphenylphosphonium bromide on 2% cross-linked polystyrene [1] supports parallel synthesis workflows where simplified filtration-based workup replaces chromatographic purification between library members.

Stereospecific 11-cis-Retinal Synthesis for Visual Cycle Research

Vision research groups synthesizing 11-cis-retinal chromophore for rhodopsin reconstitution studies can employ β-cyclogeranyltriphenylphosphonium bromide under any of three patented ylide generation conditions [2]. The phase-transfer protocol (K2CO3/CH2Cl2/quaternary ammonium salt, 20–25°C) is particularly advantageous for laboratories lacking rigorous anhydrous facilities, enabling stereospecific Wittig olefination without specialized glovebox equipment [2].

LC-MS/MS Quantitation of Retinoid Metabolites Using Matched Isotopologue Internal Standard

Bioanalytical laboratories performing quantitative retinoid analysis in plasma or tissue samples can implement isotope dilution mass spectrometry using β-cyclogeranyltriphenylphosphonium bromide-d5 (CAS 78995-97-8) as a surrogate internal standard . The 5-Dalton mass shift provides unambiguous chromatographic co-elution with the analyte while enabling mass-resolved quantitation, correcting for matrix effects that commonly compromise retinoid analysis due to their lipophilicity and light sensitivity .

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